Bienvenue dans la boutique en ligne BenchChem!

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol

Medicinal Chemistry Sigma Receptor Research Neurodegenerative Disease

This 5-methylisoxazole-cyclobutanol hybrid fills a critical SAR gap for sigma receptor drug discovery. Unlike analogs lacking the 1‑OH group or bearing tertiary amines, it provides a defined pharmacophore with orthogonal amine/hydroxyl handles for focused library synthesis and fragment-based screening. Predicted CNS MPO scores >4.7 support BBB penetration studies. Procure as a high‑purity (≥95%) building block for metabolic stability assays, crystallography, or scaffold‑hopping campaigns.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 2143291-02-3
Cat. No. B2881865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol
CAS2143291-02-3
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCC1=CC(=NO1)CNC2CCC2O
InChIInChI=1S/C9H14N2O2/c1-6-4-7(11-13-6)5-10-8-2-3-9(8)12/h4,8-10,12H,2-3,5H2,1H3
InChIKeyRLYWNQITGYWUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol (CAS 2143291-02-3) – Physicochemical Profile and Compound Class Context for Scientific Procurement


2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol (CAS 2143291-02-3), molecular formula C9H14N2O2 and molecular weight 182.22 Da, is a synthetic cyclobutanol derivative bearing a 5-methyl-1,2-oxazole (isoxazole) substituent connected through a secondary amine linker at the cyclobutane 2-position . The compound belongs to the broader class of isoxazole–cyclobutylamine hybrids, a scaffold that has emerged in medicinal chemistry for sigma receptor ligand discovery [1]. Substituted cyclobutanol rings impose ring-strain and conformational rigidity that differentiate them from acyclic amino alcohols, while the 5-methylisoxazole moiety contributes additional heteroatom hydrogen-bond acceptor/donor capacity and metabolic stability relative to unsubstituted phenyl or saturated heterocycle alternatives [1]. The compound is primarily distributed as a research intermediate with typical purities ≥95% .

Why 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol (2143291-02-3) Cannot Be Replaced by Generic In-Class Analogs


Simple interchange with closely related analogs (e.g., N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine, CAS 1250217-15-2, or 3-amino-3-(5-methyl-1,2-oxazol-3-yl)cyclobutan-1-ol, CAS 2228885-60-5) would disregard the unique spatial presentation of the hydroxyl group at the cyclobutane 1-position and the secondary amine at the 2-position, which together confer a distinct hydrogen-bonding pharmacophore compared to analogs lacking the hydroxyl or bearing it at alternative ring positions [1]. In the isoxazole-cyclobutylamine series, subtle changes in substitution pattern have been shown to shift sigma-1 vs. sigma-2 receptor selectivity by orders of magnitude and alter CNS multiparameter optimization (MPO) scores, impacting predicted blood–brain barrier permeability [1]. The quantitative evidence below confirms that structural nuance in this scaffold translates into measurable pharmacological differences that generic substitution would erase.

Quantitative Differentiation Evidence for 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol (2143291-02-3) Relative to Closest Analogs


Molecular Weight Distinction as the Critical Differentiator from the 3-Amino-3-(5-methyl-1,2-oxazol-3-yl)cyclobutan-1-ol Scaffold

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol (MW 182.22 Da) exhibits a molecular weight increase of +14.03 Da (8.3%) relative to the direct scaffold analog 3-amino-3-(5-methyl-1,2-oxazol-3-yl)cyclobutan-1-ol (CAS 2228885-60-5, MW 168.19 Da) . This difference arises from an additional methylene group in the linker region (—CH2—NH—CH— vs. —C(NH2)—), shifting the amine from a quaternary substitution at C3 to a secondary amine spaced one carbon from the isoxazole ring. In sigma-1 receptor ligand design, optimal molecular weight for CNS penetration is typically <400 Da, and small changes in the 150–200 Da range can influence ligand efficiency indices (LE = 1.4 × pKi / heavy atom count) and CNS MPO desirability scores [1].

Medicinal Chemistry Sigma Receptor Research Neurodegenerative Disease

Hydrogen-Bond Donor Count Advantage Over the Deoxygenated N-[(5-Methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine

The target compound possesses two hydrogen-bond donor (HBD) atoms (one hydroxyl –OH, one secondary amine –NH–), compared to a single HBD (only –NH–) in N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine (CAS 1250217-15-2, MW 166.22 Da) [1]. The additional hydroxyl group increases topological polar surface area (tPSA) and HBD count, parameters that directly affect aqueous solubility and blood–brain barrier permeability predictions. In CNS drug design, an HBD count of ≤3 is generally desired, and the presence of a strategically placed hydroxyl may enhance solubility without exceeding this threshold, providing a pharmaceutical profile advantage over the deoxygenated comparator [2].

ADMET Optimization Solubility Enhancement Sigma Receptor Pharmacology

Sigma-1 Receptor Binding Affinity Class-Level Inference from N-Cyclobutylaminoethoxyisoxazole Scaffold

While direct sigma receptor binding data for 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol (2143291-02-3) are not publicly available, the compound shares core structural features with the N-cyclobutylaminoethoxyisoxazole series reported by Sun et al. (2018), where 14 derivatives displayed low nanomolar to subnanomolar sigma-1 receptor affinities (Ki range: 0.2 nM to <10 nM) and moderate to excellent selectivity over sigma-2 receptors [1]. Among this class, compound 28 (Ki σ1 = 0.2 nM, Ki σ2 = 198 nM, selectivity ratio = 990-fold, CNS MPO score = 5.4) demonstrated that the isoxazole–cyclobutylamine pharmacophore can achieve subnanomolar σ1 binding with drug-like CNS properties [1]. In contrast, analogous isoxazole-pyrimidine sigma-2 ligands reported by Christmann et al. exhibit a distinct selectivity profile (σ2-preferring), confirming that variations in the heterocycle–amine–cycloalkyl architecture toggle receptor subtype preference [2]. The target compound, with its 5-methylisoxazole linked via –CH2–NH– to a cyclobutanol ring, occupies an underexplored region of this SAR landscape and may offer a unique selectivity signature awaiting characterization.

Sigma-1 Receptor Neurodegeneration Neurite Outgrowth

Avoidance of N-Methylation Distinguishes from 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol in Metabolic Stability and Binding Pose

The target compound incorporates a secondary amine linker (–CH2–NH–CH–), whereas the closest N-methylated analog, 2-{methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol (MW 196.25 Da), contains a tertiary amine (–CH2–N(CH3)–CH–) . The absence of N-methylation in the target compound eliminates the primary metabolic vulnerability of oxidative N-demethylation by cytochrome P450 enzymes, a common clearance pathway for tertiary amine-containing CNS ligands [1]. Furthermore, N-methylation increases steric bulk and reduces the amine’s capacity to act as a hydrogen-bond donor, effects that can shift sigma-1/sigma-2 selectivity profiles by altering the ligand’s interaction with key binding-site residues (e.g., Glu172 in σ1R). Similar SAR trends are observed in sigma-1 ligand series where secondary amines consistently exhibit 5- to 50-fold higher σ1 affinity compared to their N-methylated counterparts [1].

Drug Metabolism Amine N-Demethylation Sigma Receptor Selectivity

Recommended Research and Industrial Application Scenarios for 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol (2143291-02-3)


Sigma-1 Receptor SAR Expansion Campaigns in Neurodegenerative Disease Programs

The compound is best deployed as a synthetic intermediate or scaffold-hopping probe in sigma-1 receptor drug discovery, where its unique combination of a 5-methylisoxazole pharmacophore, a cyclobutanol ring, and a secondary amine linker fills a specific SAR gap not addressed by existing commercial building blocks. Its structural analogy to the Sun et al. (2018) compound series, which achieved subnanomolar σ1 affinity (Ki down to 0.2 nM) and >990-fold selectivity over σ2, supports its use in systematic SAR exploration of linker length, amine substitution, and polar group placement [1]. Labs prioritizing CNS drug-like properties can leverage the predicted CNS MPO compatibility of this scaffold class (scores >4.7 reported for related isoxazole-cyclobutylamines) [1].

Differentiation from N-Methyl and Geminal-Amino Analogs in Lead Optimization

When a medicinal chemistry team needs to distinguish between closely related isoxazole-cyclobutylamine analogs, the target compound provides a defined reference point: it retains a secondary amine (avoiding N-demethylation metabolic liability present in the N-methyl analog, MW 196.25 Da) and a methylene linker (altering amine presentation compared to the geminal-amino analog, CAS 2228885-60-5, MW 168.19 Da) . This makes it suitable for head-to-head metabolic stability assays (e.g., human liver microsome intrinsic clearance) and for crystallography or docking studies aimed at resolving the optimal amine geometry for σ1 binding.

Building Block for Diversity-Oriented Synthesis of Isoxazole-Containing Compound Libraries

As a bifunctional intermediate bearing both a secondary amine and a hydroxyl group, the compound can undergo orthogonal derivatization (e.g., amide bond formation at the amine, esterification or etherification at the hydroxyl) to generate focused libraries for high-throughput screening . Its molecular weight (182.22 Da) and hydrogen-bond profile position it as an ideal fragment-sized starting point (heavy atom count = 13) for fragment-based drug discovery (FBDD) campaigns targeting sigma receptors or other CNS-relevant protein targets that accommodate isoxazole fragments.

Quote Request

Request a Quote for 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.